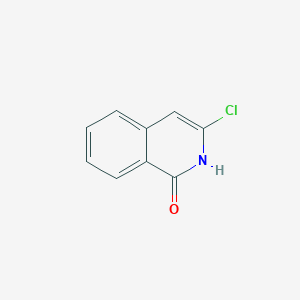

3-chloroisoquinolin-1(2H)-one

Description

Significance of the Isoquinolinone Scaffold in Chemical Research

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. ontosight.airsc.orgnih.gov These compounds have shown potential in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. ontosight.ainih.gov The structural diversity and biological relevance of isoquinolines and their derivatives have made them a focal point of intensive research in drug discovery and development. ontosight.airsc.org The isoquinolin-1(2H)-one moiety, a derivative of isoquinoline, is of particular interest due to its presence in many biologically active compounds. ontosight.aicymitquimica.com

Overview of Halogenated Isoquinolinone Derivatives in Synthetic Chemistry

Halogenated isoquinolinone derivatives are valuable intermediates in organic synthesis, offering a reactive handle for further functionalization. The presence of a halogen atom, such as chlorine, at specific positions on the isoquinolinone ring system allows for a variety of chemical transformations. These derivatives serve as key building blocks for the construction of more complex molecular architectures. nih.govvulcanchem.com For instance, the chlorine atom in compounds like 3-chloroisoquinolin-1(2H)-one can be readily displaced by various nucleophiles, enabling the synthesis of a diverse library of substituted isoquinolinones. researchgate.net This reactivity is crucial for developing new synthetic methodologies and for creating novel compounds with potential applications in materials science and medicinal chemistry. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUBFDSCKFOYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7742-74-7 | |

| Record name | 3-chloro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3 Chloroisoquinolin 1 2h One

Nucleophilic Substitution Reactions Involving the C-3 Chlorine Atom

The chlorine atom at the C-3 position of the isoquinolin-1(2H)-one scaffold is susceptible to nucleophilic substitution. This position is analogous to the C-1 position in isoquinoline (B145761), which is known to be activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom. The adjacent carbonyl group at C-1 further enhances the electrophilicity of the C-3 position, making the chlorine a good leaving group in the presence of suitable nucleophiles.

The replacement of the C-3 chlorine atom with various nitrogen-based nucleophiles is a key transformation for synthesizing 3-aminoisoquinolin-1(2H)-one derivatives. These products are of interest in medicinal chemistry. While specific literature detailing the direct amination of 3-chloroisoquinolin-1(2H)-one is not extensively available, the general reactivity of related chloro-substituted N-heterocycles suggests that this reaction is feasible. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are widely employed for the formation of C-N bonds with aryl and heteroaryl halides. nih.govwikipedia.org These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the halide.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Aryl Halide | This compound | Substrate |

| Amine | Primary or Secondary Amine | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source |

| Ligand | BINAP, XPhos, SPhos | Stabilizes catalyst, promotes reaction |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Amine deprotonation, neutralizes HX |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Note: This table represents general conditions for this reaction type; specific conditions for this compound would require experimental optimization.

The introduction of aryl or heteroaryl groups at the C-3 position can be achieved through palladium-catalyzed cross-coupling reactions. The chlorine atom serves as a handle for these transformations. Key reactions in this category include the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction couples the chloro-isoquinolinone with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for forming C-C bonds.

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond at the C-3 position, yielding a 3-alkenylisoquinolin-1(2H)-one.

Sonogashira Coupling: This method is used to couple terminal alkynes with aryl or vinyl halides. iust.ac.irpharmaguideline.com It would involve reacting this compound with an alkyne using a dual catalyst system of palladium and copper(I), affording a 3-alkynylisoquinolin-1(2H)-one.

Table 2: Overview of Palladium-Catalyzed C-3 Arylation/Alkylation Methods

| Reaction Name | Coupling Partner | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | 3-Aryl-isoquinolin-1(2H)-one |

| Heck Reaction | Alkene | 3-Alkenyl-isoquinolin-1(2H)-one |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-isoquinolin-1(2H)-one |

Note: This table illustrates potential applications of common cross-coupling reactions to this compound based on established methodologies for aryl chlorides.

Electrophilic Aromatic Substitution on the Isoquinolinone Core

In isoquinoline and its derivatives, electrophilic aromatic substitution (SEAr) occurs preferentially on the fused benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. youtube.comquimicaorganica.org The nitrogen atom in the heterocyclic ring deactivates the pyridine moiety towards electrophilic attack. The reaction typically proceeds via the N-protonated species in strong acid, which further deactivates the heterocyclic ring. stackexchange.com For the isoquinoline system, substitution occurs predominantly at the C-5 and C-8 positions. iust.ac.irquimicaorganica.orgstackexchange.com

The reactivity of this compound in SEAr reactions would be influenced by the directing effects of the existing substituents. The lactam functionality and the chlorine atom would both act as deactivating groups, making substitution reactions require forcing conditions.

Nitration: Nitration of the parent isoquinoline with nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. stackexchange.com A similar outcome would be expected for this compound, although the reaction rate would be slower due to the deactivating substituents.

Halogenation: Bromination of isoquinoline in strong acid can be controlled to regioselectively yield 5-bromoisoquinoline. thieme-connect.comresearchgate.net For the isoquinolinone core, bromination using reagents like N-bromosuccinimide (NBS) is also known to occur on the benzene ring. acs.org The precise position of substitution on the this compound core would depend on the interplay of steric and electronic factors.

Oxidation and Reduction Pathways

The isoquinoline ring system exhibits distinct behaviors under oxidative and reductive conditions.

Oxidation: The isoquinoline ring is generally resistant to oxidation. Under vigorous conditions, such as with potassium permanganate, oxidative cleavage of one of the rings can occur. pharmaguideline.com The outcome is highly dependent on the substituents present; electron-donating groups on the benzene ring can direct cleavage to that ring, while electron-withdrawing groups can favor cleavage of the pyridine ring. shahucollegelatur.org.in

Reduction: The isoquinoline core can be selectively reduced in either the pyridine or benzene ring. Catalytic hydrogenation can lead to 1,2,3,4-tetrahydroisoquinolines or 5,6,7,8-tetrahydroisoquinolines depending on the catalyst and reaction medium. shahucollegelatur.org.in Hydride reagents, such as sodium borohydride, typically reduce the N-quaternized isoquinolinium salts to their 1,2-dihydro or 1,2,3,4-tetrahydro derivatives. A recent study has also shown regioselective hydrosilylation as a method for the partial reduction of isoquinolines. nih.gov For this compound, reduction could potentially affect the C=C bond of the lactam, the carbonyl group, or the aromatic system, depending on the chosen reagents and conditions.

Photochemical Reactivity

Photochemical reactions are initiated by the absorption of light, which can lead to unique transformations not accessible through thermal pathways. nih.gov While the photochemical behavior of the specific this compound molecule is not well-documented, related N-heterocycles like quinolines and isoquinolines have been shown to undergo photochemical reactions. For instance, a visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported, proceeding through a radical pathway. nih.gov This suggests that the isoquinolinone core could potentially engage in similar radical-based functionalization reactions under photochemical conditions.

Rearrangement Reactions of this compound Derivatives

The isoquinolinone skeleton is susceptible to various rearrangement reactions, often triggered by autooxidation or acid/base catalysis. A significant rearrangement has been observed in 3-hydroxy-1,4-dioxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline, which thermally transforms into 4-hydroxy-1,3-dioxo-4-phenyl-1,2,3,4-tetrahydroisoquinoline, with the phenyl group migrating semanticscholar.org.

More specifically, isoquinolinone derivatives can undergo autooxidation, leading to C-3 hydroxylation and a subsequent α-ketol type rearrangement. This process involves the tautomerization of the isoquinolinone, followed by hydroxylation at the C-3 position and rearrangement to yield 4,4-disubstituted isoquinolinediones semanticscholar.org. The migratory aptitude of different substituents can influence the outcome of the rearrangement.

The table below outlines a key rearrangement pathway for isoquinolinone derivatives.

| Starting Material Derivative | Key Intermediate | Final Product | Transformation Type |

| Isoquinolinone | 3-Hydroxyisoquinolinone | 4,4-Disubstituted isoquinolinedione | Autooxidation and α-ketol type rearrangement |

This data describes a rearrangement pathway observed in isoquinolinone derivatives.

Derivatization Strategies for Functionalized 3 Chloroisoquinolin 1 2h One Scaffolds

Functionalization at the N-2 Position

The secondary amine within the lactam moiety of the 3-chloroisoquinolin-1(2H)-one scaffold is a key handle for introducing a wide array of substituents. This functionalization is critical for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as for orienting appended groups into specific regions of a biological target. The most common derivatization strategies at this position are N-alkylation and N-arylation.

N-alkylation is typically achieved under basic conditions. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the nitrogen, generating a nucleophilic anion. This anion then reacts with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl triflate, to form the N-substituted product. The choice of solvent is often a polar aprotic one, like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to ensure solubility of the reactants and facilitate the reaction.

N-arylation introduces an aromatic or heteroaromatic ring directly onto the nitrogen atom. These transformations often require more specialized conditions, typically involving transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are a common approach, where the isoquinolinone nitrogen acts as a nucleophile and an aryl halide (e.g., bromobenzene, iodopyridine) serves as the coupling partner. rsc.orgsemanticscholar.org These reactions are performed in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand, and a base.

| Transformation | Reagents | Typical Base | Solvent | Catalyst/Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, THF | Room Temp. to 80 °C |

| N-Arylation | Aryl Halide (Ar-X) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Pd(OAc)₂, Phosphine Ligand, Heat |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270), Et₃N | CH₂Cl₂, THF | 0 °C to Room Temp. |

Substitution and Functionalization of the Benzenoid Ring

Modification of the carbocyclic portion of the isoquinolinone scaffold provides another avenue for structural diversification. The reactivity of the benzenoid ring is influenced by the electron-withdrawing nature of the fused pyridinone ring.

Standard electrophilic aromatic substitution (SEAr) reactions, such as nitration or halogenation, can be employed to functionalize the benzene (B151609) ring. In isoquinoline (B145761) systems, these reactions preferentially occur at the C-5 and C-8 positions. quimicaorganica.orgyoutube.com This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction; substitution at C-5 or C-8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridinone ring. imperial.ac.ukiust.ac.ir

A more regioselective method for functionalization is Directed ortho-Metalation (DoM). semanticscholar.orgbaranlab.org In this strategy, a directing metalating group (DMG) coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide), directing deprotonation at the adjacent ortho position. uwindsor.ca The lactam carbonyl group in the this compound scaffold can act as a DMG, facilitating the selective removal of the proton at the C-8 position. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles to introduce new substituents with high regiocontrol.

| Electrophile | Introduced Substituent | Example Reagent |

|---|---|---|

| Halogenating Agent | -Br, -I | 1,2-Dibromoethane, Iodine (I₂) |

| Carbonyl Compound | -CHO, -C(O)R | DMF, Aldehydes, Ketones |

| Carbon Dioxide | -COOH | CO₂ (gas or solid) |

| Boronic Ester Precursor | -B(OR)₂ | Triisopropyl borate |

| Sulfur Source | -S-S-R | Dialkyl disulfide |

Introduction of Chirality and Stereoselective Synthesis of Derivatives

The creation of chiral centers within the this compound framework is essential for developing compounds with specific interactions with biological macromolecules. Several asymmetric synthesis strategies can be employed to achieve this. acs.orgnih.gov

One established method involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to the scaffold to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For instance, a chiral group can be appended to the N-2 position. The steric bulk and electronic properties of the auxiliary can then control the facial selectivity of reactions at adjacent positions, such as the C-4 position. A notable example is the trans-diastereoselective arylation at the C-4 position of related 1,4-dihydroisoquinol-3-one scaffolds. d-nb.info After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.

Catalytic asymmetric synthesis represents a more atom-economical approach. This involves using a chiral catalyst to control the stereoselectivity of a reaction, such as the hydrogenation of a double bond or a C-C bond-forming reaction. nih.govacs.org For example, a prochiral isoquinolinone derivative could be subjected to an asymmetric reduction to create a stereocenter at C-3 or C-4. The development of stereoselective variants of classical isoquinoline syntheses, like the Pictet-Spengler or Bischler-Napieralski reactions, also provides routes to chiral scaffolds. nih.gov

Bioisosteric Modification of this compound

Bioisosterism is a strategy in drug design where a substituent or functional group is replaced by another with similar physicochemical properties, with the goal of modulating the compound's biological activity, metabolic stability, or pharmacokinetic profile. wikipedia.orgpatsnap.com

The this compound scaffold contains two key sites for bioisosteric replacement: the chlorine atom at C-3 and the lactam functional group.

The chlorine atom is a versatile substituent that can be replaced with a range of other groups. Classical bioisosteres for chlorine include other halogens, such as fluorine, which is smaller and more electronegative. Non-classical bioisosteres provide a wider range of options. wikipedia.org For example, the trifluoromethyl (-CF3) group can mimic the steric bulk of chlorine while being strongly electron-withdrawing. The cyano (-CN) group is another common replacement that is linear and can act as a hydrogen bond acceptor. nih.gov

The lactam moiety (-C(O)NH-) is critical for the scaffold's structure and hydrogen-bonding capabilities. Bioisosteric replacement of the carbonyl group can alter these properties significantly. For example, replacing the carbonyl with a thiocarbonyl (-C(S)NH-) increases lipophilicity. Other replacements can include incorporating the nitrogen into a five-membered heterocyclic ring, such as a tetrazole, which can act as a bioisostere for a carboxylic acid and mimic the acidic nature of the lactam N-H proton. nih.gov

The selection of an appropriate bioisostere is a multifactorial process that requires careful consideration of several molecular properties to ensure the new analog retains the desired interaction with its biological target. nih.govresearchgate.net

Electronic Effects: The electronic nature of the bioisostere influences its interactions. Key parameters include electronegativity, polarizability, dipole moment, and the ability to form specific interactions like hydrogen bonds or halogen bonds. chemrxiv.org For instance, replacing chlorine with a cyano group changes the electrostatic potential and hydrogen bonding capacity of that region of the molecule.

Physicochemical Properties: Bioisosteric replacements are frequently used to optimize pharmacokinetic properties. drugdesign.orgbaranlab.org Important considerations include:

Lipophilicity (logP/logD): This affects solubility, membrane permeability, and plasma protein binding. Replacing chlorine with a more polar group like a hydroxyl (-OH) would decrease lipophilicity.

Acidity/Basicity (pKa): The pKa of the lactam N-H can be modulated by bioisosteric changes elsewhere in the molecule, affecting its ionization state at physiological pH.

Solubility: Enhancing aqueous solubility is a common goal, often achieved by introducing polar or ionizable groups.

| Group | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity (π value) | Key Features |

|---|---|---|---|---|

| -Cl | 1.75 | 3.16 | +0.71 | Halogen bond donor, moderate lipophilicity |

| -F | 1.47 | 3.98 | +0.14 | Strong H-bond acceptor, blocks metabolism |

| -CN | 1.60 (width) | ~2.55 (C), 3.04 (N) | -0.57 | Linear, strong dipole, H-bond acceptor |

| -CF₃ | 2.20 | ~3.4 (group) | +0.88 | Sterically demanding, highly lipophilic, metabolically stable |

Bioisosteric modification is a powerful tool for expanding beyond a single chemical series and diversifying the core scaffold. This approach, sometimes referred to as "scaffold hopping," involves replacing a central part of the molecule with a structurally different fragment that preserves the key geometric and electronic features required for biological activity. chemrxiv.org

By applying bioisosteric replacements to the this compound core, it is possible to generate entirely new heterocyclic systems. For example, replacing the benzenoid ring with a heteroaromatic ring like thiophene (B33073) or pyridine (a common aromatic bioisostere) would create novel scaffolds. cambridgemedchemconsulting.com Similarly, systematic replacement of the lactam unit could lead to related scaffolds such as quinazolinones or phthalazinones. This strategy allows for the exploration of new chemical space, which can lead to the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles, while also generating novel intellectual property.

Applications of 3 Chloroisoquinolin 1 2h One in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

The utility of chloro-substituted quinolines and isoquinolines as precursors for elaborate heterocyclic systems is well-established. The chlorine atom at the 3-position of 3-chloroisoquinolin-1(2H)-one serves as a versatile handle for introducing various substituents through nucleophilic substitution reactions. This reactivity allows for the construction of diverse molecular architectures. For instance, related chloroquinoline carbaldehydes are known to undergo condensation reactions with various reagents to form fused pyrimidine (B1678525) and pyrazole (B372694) rings. While direct examples involving this compound are scarce, its structural similarity suggests its potential in similar synthetic strategies.

The general reactivity of the isoquinolone scaffold allows for various transformations. For example, the synthesis of 1,2-dihydroisoquinoline (B1215523) derivatives can be achieved through multi-component reactions, highlighting the adaptability of the core structure for building complex molecules. clockss.org The presence of the chloro group in this compound would likely influence the regioselectivity and reactivity in such transformations, offering a pathway to unique heterocyclic products.

Synthesis of Polycyclic Aromatic Systems and Fused Ring Systems

The isoquinolone nucleus is a key component in the synthesis of polycyclic and fused ring systems. Annulation protocols, which involve the formation of a new ring onto an existing one, are a common strategy. mdpi.com While specific annulation reactions starting from this compound are not prominently reported, the general principles of isoquinolone chemistry suggest its suitability for such transformations. For instance, transition metal-catalyzed C-H annulation reactions of related aryl-substituted heterocycles with alkynes or alkenes are powerful methods for constructing fused systems. researchgate.net The chloro-substituent on the this compound could be leveraged in cross-coupling reactions to introduce functionalities that subsequently participate in intramolecular cyclizations to form polycyclic structures.

Furthermore, substitution-cyclization reactions provide a concise route to fused isoquinolin-1(2H)-one derivatives. nih.gov This type of reaction, often involving a nucleophilic substitution followed by an intramolecular ring closure, could be envisioned for this compound with appropriate bifunctional nucleophiles, leading to the formation of novel fused heterocyclic systems. The Castagnoli–Cushman reaction, for example, is utilized to create tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems from dihydroisoquinolines, demonstrating the propensity of this scaffold to form fused architectures. beilstein-journals.org

Role in Cascade and Tandem Reactions

For example, radical cascade reactions have been developed for the synthesis of isoquinoline-1,3(2H,4H)-diones, showcasing the potential of the isoquinoline (B145761) core to undergo sequential reactions under radical conditions. rsc.org The chloro-substituent in this compound could potentially influence the initiation or propagation steps of such radical cascades, or it could be a site for a subsequent reaction in a tandem sequence. The design of cascade reactions often relies on the strategic placement of functional groups that can trigger a series of intramolecular events, a role for which the chloro and lactam moieties of this compound are well-suited.

Precursor for Privileged Medicinal Chemistry Scaffolds (excluding clinical applications)

Isoquinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. researchgate.netmdpi.com The 1,4-dihydroisoquinolin-3(2H)-one scaffold, in particular, is found in a range of bioactive compounds. beilstein-journals.org Similarly, the broader class of tetrahydroisoquinolines (THIQs) is considered a privileged scaffold for the design of novel therapeutic agents. nih.gov

The synthesis of derivatives based on these privileged scaffolds is a key focus in drug discovery. While specific examples starting from this compound are not abundant in the literature, its potential as a precursor is clear. The chlorine atom can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to introduce diverse side chains, or it can participate in carbon-carbon bond-forming reactions to build more complex structures. These modifications can lead to the generation of libraries of compounds based on the isoquinolone scaffold for biological screening. The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives for screening as antioomycete agents illustrates the utility of this core structure in identifying new bioactive molecules. nih.gov The quinoline (B57606) scaffold, a close relative, is also considered privileged and is a cornerstone in the development of various therapeutic agents. nih.gov

Computational Chemistry and Mechanistic Studies of 3 Chloroisoquinolin 1 2h One

Quantum Chemical Calculations of 3-Chloroisoquinolin-1(2H)-one and its Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of molecules. tandfonline.com These methods allow for the detailed investigation of electronic structure and the prediction of chemical reactivity, as well as the exploration of the conformational landscapes of flexible molecules.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The distribution of electrons within the molecule, the energies of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential are key determinants of its behavior in chemical reactions.

Computational studies on the parent isoquinoline (B145761) molecule have been performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set. tandfonline.com For isoquinoline, the calculated HOMO and LUMO energies are -5.581 eV and 1.801 eV, respectively, resulting in an energy gap of 3.78 eV. tandfonline.com This energy gap is a crucial indicator of the molecule's stability and reactivity. tandfonline.com A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the presence of an electron-withdrawing chlorine atom at the C3 position and a carbonyl group at the C1 position is expected to significantly influence the electronic properties compared to the parent isoquinoline. These groups would lower the energies of both the HOMO and LUMO, potentially altering the reactivity and the sites susceptible to nucleophilic or electrophilic attack.

A detailed analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge, highlighting the likely sites for intermolecular interactions. For instance, in a related compound, 1-chloroisoquinoline, the MEP analysis indicates the charge distribution and reactive sites of the molecule. researchgate.net Similar calculations for this compound would be invaluable for predicting its interactions with other reagents.

Table 1: Calculated Electronic Properties of Isoquinoline and a Hypothetical Substituted Isoquinoline Derivative

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (D) |

| Isoquinoline | B3LYP/6-311++G(d,p) | -5.581 | 1.801 | 3.78 | 2.004 |

| MPBID4' (a designed isoquinoline derivative) | M06/6-311G(d,p) | -6.046 | -3.304 | 2.742 | Not Reported |

Data for Isoquinoline sourced from tandfonline.com. Data for MPBID4' sourced from nih.gov. It is important to note that MPBID4' is a more complex derivative and the computational method is different, but it illustrates the effect of substitution on the electronic properties.

Conformational Analysis of this compound Derivatives

While the core this compound structure is largely planar, derivatives with flexible substituents can adopt various conformations. Understanding the preferred conformations and the energy barriers between them is crucial for drug design and for understanding reaction stereoselectivity.

Computational methods, such as systematic conformational searches or molecular dynamics simulations, can be employed to explore the potential energy surface of these derivatives. The relative energies of different conformers can be calculated to determine their populations at a given temperature. This information is vital for understanding how the molecule might bind to a biological target or how it will react in a specific chemical environment.

For instance, in the design of new tetrahydroisoquinoline-based compounds, computational combinatorial chemistry was used to generate a library of molecules, and their conformers were compared to a pharmacophore model. rug.nl This approach allows for the efficient screening of large numbers of potential derivatives to identify those with the desired three-dimensional shape for biological activity. rug.nlmdpi.com

Reaction Mechanism Elucidation for Transformations of this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating reaction pathways, researchers can gain a step-by-step understanding of how reactants are converted into products.

Transition State Analysis in Key Synthetic Routes

The synthesis of isoquinolinones often involves transition-metal-catalyzed C-H activation and annulation reactions. mdpi.commdpi.com Computational studies can be used to investigate the mechanisms of these complex transformations, including the identification of key intermediates and transition states.

For example, in the Rh(III)-catalyzed synthesis of isoquinolines, computational studies can help to elucidate the C-H activation step, the migratory insertion of an alkyne, and the reductive elimination to form the final product. researchgate.net By calculating the energies of the transition states for each step, the rate-determining step of the reaction can be identified. mdpi.com This knowledge is crucial for optimizing reaction conditions and for designing more efficient catalysts.

Reaction Coordinate Analysis for Chloroisoquinolinone Transformations

Reaction coordinate analysis provides a detailed view of the energy profile along the reaction pathway. This analysis involves calculating the energy of the system as a function of the geometric changes that occur during the transformation from reactants to products.

Recent computational studies on [3+2] cycloaddition reactions to form isoxazolines have utilized reaction coordinate analysis to understand the thermodynamics and kinetics of the process. mdpi.com A similar approach could be applied to cycloaddition reactions involving the isoquinolinone scaffold to predict product distributions and reaction feasibility.

In Silico Design and Scaffold Exploration based on this compound

The isoquinoline and isoquinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. rsc.orgnih.gov The this compound core represents a valuable starting point for the in silico design of new therapeutic agents.

The chlorine atom at the C3 position serves as a versatile handle for introducing a wide variety of substituents through cross-coupling reactions or nucleophilic substitutions. This allows for the creation of large virtual libraries of derivatives that can be screened computationally for their potential to bind to specific protein targets.

Molecular docking is a widely used in silico technique to predict the binding mode and affinity of a small molecule to a protein's active site. researchgate.net By docking a library of this compound derivatives into the binding site of a target protein, researchers can prioritize the synthesis of the most promising candidates. rsc.org

Furthermore, scaffold hopping is another computational strategy where the this compound core could be replaced by other bioisosteric groups to explore new chemical space while retaining the key binding interactions. researchgate.net This approach can lead to the discovery of novel compounds with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, the 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core in the design of PARP-1 inhibitors. researchgate.netrsc.org

Molecular Modeling for Structural Derivatization

Molecular modeling is a cornerstone of modern drug design, allowing for the in silico construction and evaluation of novel chemical entities. For a scaffold like this compound, molecular modeling techniques would theoretically be employed to explore how modifications to its structure could influence its physicochemical properties and binding affinity to hypothetical biological targets. This would involve the addition of various functional groups at different positions on the isoquinolinone ring to generate a library of virtual derivatives. Computational tools would then be used to predict properties such as electronic distribution, steric hindrance, and potential for hydrogen bonding. While this is a standard approach in computational chemistry, specific studies detailing the systematic derivatization of this compound are not prevalent in the current body of scientific literature.

Virtual Screening for Novel Chemical Entities based on the Isoquinolinone Core

Virtual screening is a powerful computational technique used to identify potential drug candidates from large libraries of chemical compounds. A known active molecule or a specific chemical scaffold, such as this compound, can be used as a query to search for structurally similar molecules with potentially similar biological activities. This process can be ligand-based, focusing on shape and pharmacophoric similarity, or structure-based, involving the docking of compounds into the active site of a target protein. Although the isoquinolinone core, in general, has been utilized in virtual screening campaigns, there is a lack of published research that specifically uses this compound as the foundational scaffold for such a screening effort to identify novel chemical entities.

Structure-Activity Relationship (SAR) Derivation for Chemical Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. For this compound, SAR studies would involve synthesizing a series of derivatives with modifications at various positions and assessing their biological activity. The resulting data would then be used to build a predictive SAR model. While SAR studies have been conducted on various classes of isoquinolinone derivatives, a detailed SAR analysis specifically originating from the this compound scaffold has not been a focus of published research.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloroisoquinolin-1(2H)-one, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer: The synthesis of chloro-substituted isoquinolinones often involves multi-step reactions with careful control of temperature, solvent polarity, and catalysts. For example, hypervalent iodine(III) reagents like PISA enable efficient cyclization under mild conditions, as demonstrated in the synthesis of 6-chloro-2-methoxy-3-methylisoquinolin-1(2H)-one (76% yield in ethyl acetate/petroleum ether) . Key factors include solvent selection (e.g., dichloromethane or ethanol) and catalyst choice to minimize side reactions . Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. In H NMR, the deshielded proton adjacent to the carbonyl (δ ~6.19 ppm) and aromatic protons (δ 7.35–8.31 ppm) are diagnostic. C NMR confirms carbonyl (δ ~158 ppm) and aromatic carbons. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1659 cm) and C-Cl vibrations (~680 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H] at 224.0469 for CHClNO) .

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (e.g., , Å, Å) reveal Cl-substituent orientation and hydrogen-bonding networks (e.g., C–H···π interactions in 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one) . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. What strategies can be employed to introduce substituents at the C-4 or C-8 positions of this compound using transition metal-catalyzed C-H activation?

- Methodological Answer: Co(III)-catalyzed C-H allylation/vinylation enables regioselective functionalization. For instance, 8-allyl-4-chloroisoquinolin-1(2H)-one is synthesized using Cp*Co(CO)I as a catalyst with an inherent directing group (e.g., benzyl or methyl). Optimize ligand-to-metal ratios (1:1.2) and use silver additives (AgSbF) to enhance catalytic efficiency. Monitor reaction progress via H NMR to detect allyl/vinyl incorporation .

Q. How do solvent polarity and hypervalent iodine reagents influence the chemoselectivity of functionalization reactions involving this compound?

- Methodological Answer: Solvent polarity dictates reaction pathways. In polar aprotic solvents (e.g., DMF), PISA promotes electrophilic cyclization, favoring isoquinolinone formation. Non-polar solvents (e.g., toluene) may stabilize intermediates for alternative products. For example, ethyl acetate/petroleum ether (1:8) optimizes yields in 6-chloro derivatives by balancing solubility and reaction kinetics . Computational solvent parameter screening (e.g., Kamlet-Taft) aids in rational solvent selection.

Q. What computational methods are recommended for predicting the collision cross-section and structural dynamics of this compound in mass spectrometry studies?

- Methodological Answer: Ion mobility-mass spectrometry (IM-MS) coupled with density functional theory (DFT) simulations predicts collision cross-sections. For 3-aminoisoquinolin-1(2H)-one analogs, DFT-optimized geometries align with experimental IM-MS data to resolve conformers. Software packages like MOE or Gaussian can model van der Waals radii and charge distributions .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives when varying substituents?

- Methodological Answer: Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and reaction parameters (e.g., temperature, catalyst loading) identifies yield-limiting factors. For example, steric hindrance from 2-chlorophenyl groups in oxadiazole derivatives reduces yields, necessitating higher catalyst loads (20 mol%) . Design of experiments (DoE) or response surface methodology (RSM) statistically isolates critical variables.

Q. What are the best practices for analyzing hydrogen bonding and C-H···π interactions in this compound derivatives using single-crystal X-ray diffraction?

- Methodological Answer: SC-XRD at high resolution (e.g., 0.84 Å) resolves weak interactions. For 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, hydrogen bonds (O–H···O, 2.89 Å) and C–H···π contacts (3.42 Å) stabilize crystal packing. Use software like SHELX or OLEX2 to model anisotropic displacement parameters and validate interaction geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.